
Enalapril maleate
描述
依那普利是一种属于血管紧张素转换酶 (ACE) 抑制剂类别的药物。它主要用于治疗高血压、心力衰竭和某些肾脏疾病。 依那普利通过放松血管起作用,使血液更顺畅地流动,心脏更有效地泵血 .
准备方法
合成路线和反应条件
依那普利通过从苯甲醇开始的一系列化学反应合成。该过程涉及多个步骤,包括酰化、还原和缩合反应。 一种常见的方法涉及使用双(三氯甲基)碳酸酯进行酰化,然后与 L-脯氨酸缩合形成依那普利 .
工业生产方法
在工业环境中,依那普利通常以依那普利马来酸盐的形式生产。 该过程涉及将依那普利马来酸盐与碱性钠化合物和其他赋形剂混合,然后干燥并进一步加工成片剂 .
化学反应分析
Degradation Pathways
Enalapril maleate degrades primarily through hydrolysis and intramolecular cyclization , forming distinct products under varying conditions:
1.1 Hydrolysis
-
Alkaline Conditions : this compound hydrolyzes to enalaprilat (active metabolite) via ester cleavage .
-
Neutral/Acidic Conditions : Forms diketopiperazine (DKP) through intramolecular cyclization, accompanied by water release .
1.2 Oxidation
-
Under 3% H₂O₂ (room temperature or 80°C), degradation is slower compared to hydrolysis, with minor pathways observed .
Solid-State Degradation
Studies using isothermal FT-IR microscopy revealed:
-
Simultaneous DKP formation and degradation : IR peak intensities at 1672 cm⁻¹ (DKP) and 3250 cm⁻¹ (water) increase with heating time, while intact this compound peaks (1649, 1728, 1751 cm⁻¹ ) diminish .
-
Autocatalytic behavior : Sigmoidal decomposition curves with induction and acceleration phases .
-
Activation energy : 195 ± 12 kJ/mol for solid-state decomposition and cyclization .
Solution-State Hydrolysis
-
pH-dependent degradation :
Table 1: Degradation Kinetics Under Stress Conditions
Condition | Time | Remaining (%) | Degradation Pathway | Rate Constant (k) |
---|---|---|---|---|
Alkaline (0.1 N NaOH) | 30 min | 7.5% | Enalaprilat | High |
Neutral (water) | 24 h | 95.2% | Enalaprilat + DKP | Low |
Acidic (0.1 N HCl) | 24 h | 80.4% | Enalaprilat + DKP | Moderate |
pH Dependency
-
Stability range : Optimal stability in pH 2.00–7.00 , with rapid degradation above pH 7.00 .
-
Key products :
Solid-State Stability
-
Thermal stress :
Analytical Methods
-
FT-IR microscopy : Monitors peak intensity changes (e.g., 1672 cm⁻¹ for DKP) during solid-state reactions .
-
HPLC : Quantifies this compound, enalaprilat, and DKP in solution-state studies .
Industrial and Pharmaceutical Implications
科学研究应用
依那普利具有广泛的科学研究应用,包括:
作用机制
依那普利是一种前药,在体内转化为其活性形式依那普利拉特。依那普利拉特抑制血管紧张素转换酶 (ACE),ACE 负责将血管紧张素 I 转化为血管紧张素 II。血管紧张素 II 是一种强效的血管收缩剂,会升高血压。 通过抑制 ACE,依那普利降低了血管紧张素 II 的水平,导致血管舒张和血压降低 .
与相似化合物的比较
依那普利通常与其他 ACE 抑制剂进行比较,例如:
赖诺普利: 与依那普利类似,但不需要转化为活性形式.
雷米普利: 另一种 ACE 抑制剂,作用时间更长.
卡托普利: 第一个开发的 ACE 抑制剂,但半衰期更短,副作用更多.
相似化合物的比较
Enalapril is often compared with other ACE inhibitors, such as:
Lisinopril: Similar to enalapril but does not require conversion to an active form.
Ramipril: Another ACE inhibitor with a longer duration of action.
Captopril: The first ACE inhibitor developed, but with a shorter half-life and more side effects.
Enalapril is unique in its balance of efficacy, duration of action, and side effect profile, making it a widely used medication in its class .
属性
CAS 编号 |
76095-16-4 |
---|---|
分子式 |
C24H32N2O9 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,16-,17-;/m0./s1 |
InChI 键 |
OYFJQPXVCSSHAI-OIVMOUHBSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
外观 |
White to Off-White Solid |
熔点 |
143-144.5 143 - 144.5 °C |
Key on ui other cas no. |
76420-75-2 76095-16-4 |
物理描述 |
Solid |
Pictograms |
Corrosive; Irritant; Health Hazard |
纯度 |
98% |
相关CAS编号 |
76095-16-4 (maleate) |
溶解度 |
In water, 1.64X10+4 mg/L at 25 °C 2.13e-01 g/L |
同义词 |
N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Enalapril Maleate exert its antihypertensive effect?
A1: this compound is a prodrug that is rapidly metabolized to Enalaprilat. Enalaprilat acts as a highly specific and competitive inhibitor of angiotensin-converting enzyme (ACE). [] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] By reducing angiotensin II levels, this compound lowers blood pressure by inducing vasodilation and decreasing aldosterone secretion. [, ]
Q2: Does this compound impact homocysteine levels?
A2: Yes, studies have shown that this compound, particularly when combined with folic acid, can significantly decrease plasma homocysteine (Hcy) levels in hypertensive patients. [, , , , ] This effect is more pronounced in patients with elevated baseline Hcy levels (hyperhomocysteinemia). []
Q3: How does this compound affect vascular remodeling in hypertension?
A3: Research suggests that this compound can alleviate endoplasmic reticulum stress (ERS) in vascular smooth muscle cells, a key factor in vascular remodeling associated with hypertension. [] This is achieved by downregulating the expression of ERS markers like GRP78 and CHOP. [] The reduction in Hcy levels by this compound also contributes to its positive impact on vascular remodeling. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do provide insights into its structure. For precise information, consult a chemical database or the drug's monograph.
Q5: Can you provide information on spectroscopic data for this compound?
A5: Infrared spectroscopy (ATR-FTIR) studies have identified specific vibration signals characteristic of this compound, including peaks at 3211 cm-1 (N-H), 1750 cm-1 (C=O, ester), 1725 cm-1 (C=O, acid) and 1645 (C=O, amide). [] This information helps in structural characterization and identification of the compound.
Q6: What are some strategies to improve the stability of this compound formulations?
A8: Several approaches can be employed to enhance the stability of this compound formulations. These include: * Hot-Melt Granulation: Utilizing hydrophobic binders like stearic acid or glyceryl monostearate during hot-melt granulation has demonstrated improved stability, potentially surpassing the stability of enalapril sodium salt. [] * Fluidized Bed Hot Melt Granulation: Employing hydrophilic materials like Gelucire 50/13®, polyethylene glycol 6000, and Poloxamer 407® as binders in this granulation technique has been shown to significantly enhance chemical stability. []
Q7: What is the impact of different pH conditions on the dissolution of this compound tablets?
A9: Dissolution studies using a flow-through cell method have demonstrated variations in the dissolution profiles of this compound tablets from different manufacturers. [] This suggests potential differences in formulation and manufacturing processes that impact drug release. Additionally, this compound exhibits pH-dependent degradation. []
Q8: How is this compound absorbed and metabolized in the body?
A10: this compound is a prodrug that is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite, Enalaprilat. [, ] The bioavailability of this compound is approximately 40% due to this first-pass effect. []
Q9: What is the relationship between the pharmacokinetic parameters of this compound and its clinical efficacy?
A11: Studies have demonstrated a strong correlation between the in vivo absorption of this compound and its in vitro dissolution profile. [] This highlights the importance of dissolution testing in predicting the drug's bioavailability and, consequently, its therapeutic effectiveness.
Q10: Have there been studies comparing this compound to other antihypertensive drugs?
A12: Yes, clinical trials have compared this compound to other antihypertensive agents like Losartan Potassium. [, ] In a randomized, double-blind study, this compound 20 mg provided similar blood pressure reductions to Losartan Potassium 50 mg. []
Q11: What is known about the safety profile of this compound?
A11: this compound is generally well-tolerated, but like all medications, it can cause side effects. Information regarding potential adverse events, contraindications, and interactions with other medications should be obtained from the drug's prescribing information.
Q12: Does this compound interact with drug transporters?
A14: Research on Caco-2 cells suggests that this compound, along with other ACE inhibitors like Captopril, might utilize the H+-coupled dipeptide transport system for absorption. [] This finding highlights the potential for drug interactions with other substrates of this transporter.
Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?
A15: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection [, , ] and mass spectrometry (MS) [] are widely used to quantify this compound in plasma samples for pharmacokinetic studies.
Q14: How is the quality of this compound tablets controlled?
A16: Quality control measures for this compound tablets encompass several parameters outlined in pharmacopoeial guidelines, including: * Assay: Determining the content of this compound in the tablets to ensure accurate dosage. [, ] * Dissolution Testing: Evaluating the rate at which the drug dissolves from the tablet matrix, crucial for predicting bioavailability. [, , ] * Uniformity of Dosage Units: Assessing the consistency of drug content within and between tablets. [, ] * Impurity Profiling: Identifying and quantifying any degradation products to guarantee product safety and efficacy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。